BENGHE Validation & Comparative

Check Availability & Pricing

YCH2823: A new frontier in USP7 inhibition with
a promising preclinical therapeutic window

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YCH2823

Cat. No.: B12363048

A comprehensive analysis of preclinical data reveals the potent anti-tumor activity and
favorable therapeutic index of YCH2823, a novel USP7 inhibitor, positioning it as a promising
candidate for cancer therapy, particularly in tumors with wild-type or mutant TP53. This guide
provides a detailed comparison of YCH2823 with the earlier generation USP7 inhibitor, FT671,
and explores its synergistic potential with mTOR inhibitors.

YCH2823, a recently developed small molecule inhibitor of Ubiquitin-Specific Protease 7
(USP7), has demonstrated significant single-agent efficacy in a range of preclinical cancer
models.[1][2] Developed through a scaffold hopping strategy from the earlier USP7 inhibitor
FT671, YCH2823 exhibits an approximately 5-fold greater potency in inhibiting the growth of a
variety of cancer cell lines.[2][3]

Comparative In Vitro Efficacy: YCH2823 vs. FT671

YCH2823 has shown broad and potent anti-proliferative activity across a panel of cancer cell
lines, including those with wild-type TP53, mutant TP53, and MYCN amplification. The half-
maximal inhibitory concentration (IC50) values for YCH2823 are consistently lower than those
for FT671, indicating its superior potency.
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HCT116 ) Wild-type Non-amplified  shown to shown to
Carcinoma ) )
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levels levels
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Osteosarcom ] -
u20Ss Wild-type Non-amplified  shown to shown to
a
increase p53 increase p53
levels levels
Multiple ) - Not explicitly
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Myeloma stated

In Vivo Anti-Tumor Activity: Evidence from
Xenograft Models

The superior in vitro potency of YCH2823 translates to significant anti-tumor activity in vivo. In
a CHP-212 neuroblastoma xenograft model, oral administration of YCH2823 resulted in a
dose-dependent inhibition of tumor growth.
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FT671 ) MM.1S ] dose-
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NOD-SCID 200 mg/kg, pronounced, Turnbull et
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Synergistic Combination with mTOR Inhibitors

A key finding from preclinical studies is the synergistic anti-tumor effect observed when
YCH2823 is combined with mTOR inhibitors in MYCN-amplified neuroblastoma cell lines.[1][2]
[4] This suggests a promising combination therapy strategy for this aggressive pediatric cancer.

Mechanism of Action: Restoring p53 Function

YCH2823 directly interacts with the catalytic domain of USP7, inhibiting its deubiquitinating

activity.[1][2] This leads to the stabilization and accumulation of the tumor suppressor protein

p53 and its downstream target, p21.[2][3] The activation of the p53 pathway results in G1

phase cell cycle arrest and apoptosis in cancer cells.[2][3] The critical role of the p53-p21 axis

is highlighted by the observation that knockdown of either p53 or p21 significantly reduces the

sensitivity of cancer cells to YCH2823.[2][3]
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YCH2823 inhibits USP7, leading to p53 stabilization and tumor suppression.
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Experimental Protocols

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with serial
dilutions of YCH2823 or FT671 for 72 hours. Cell viability was assessed using the CellTiter-
Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-
parameter logistic curve fit.

Western Blot Analysis: Cells were treated with YCH2823 or FT671 for the indicated times. Cell
lysates were prepared and subjected to SDS-PAGE, followed by transfer to PVDF membranes.
Membranes were probed with primary antibodies against p53, p21, and GAPDH, followed by
HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced
chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies: Female athymic nude mice (4-6 weeks old) were subcutaneously
inoculated with CHP-212 neuroblastoma cells. When tumors reached a volume of 100-150
mma3, mice were randomized into vehicle control and treatment groups. YCH2823 (50 mg/kg)
was administered orally once daily. Tumor volumes and body weights were measured every
other day. Tumor growth inhibition was calculated at the end of the study.
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Workflow for in vivo evaluation of YCH2823 in a xenograft model.

Current Landscape and Future Directions

While the preclinical data for YCH2823 are highly encouraging, it is important to note that
currently, no USP7 inhibitors have entered clinical trials.[5] The robust anti-tumor activity and
favorable therapeutic window observed for YCH2823 in preclinical models strongly support its
continued development as a potential new cancer therapeutic. Future studies should focus on
comprehensive toxicology assessments and the identification of predictive biomarkers to guide
its clinical application. The synergistic potential with mTOR inhibitors also warrants further
investigation in clinical settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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